Bienvenue dans la boutique en ligne BenchChem!

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide

Autotaxin inhibition ATX-LPA axis Idiopathic pulmonary fibrosis

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide (CAS 1396890-62-2) is a synthetic small molecule belonging to the tetrazole cinnamamide class of autotaxin (ATX) inhibitors. Structurally, it features a cinnamamide core linked to a phenyl-tetrazole moiety substituted with a pyrrolidine carbonyl group.

Molecular Formula C21H20N6O2
Molecular Weight 388.431
CAS No. 1396890-62-2
Cat. No. B2671950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide
CAS1396890-62-2
Molecular FormulaC21H20N6O2
Molecular Weight388.431
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C21H20N6O2/c28-19(13-8-16-6-2-1-3-7-16)22-17-9-11-18(12-10-17)27-24-20(23-25-27)21(29)26-14-4-5-15-26/h1-3,6-13H,4-5,14-15H2,(H,22,28)/b13-8+
InChIKeyWPSUVQCAKZJKFP-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide (CAS 1396890-62-2): Baseline Identity and Autotaxin Inhibitor Class Context


N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide (CAS 1396890-62-2) is a synthetic small molecule belonging to the tetrazole cinnamamide class of autotaxin (ATX) inhibitors. Structurally, it features a cinnamamide core linked to a phenyl-tetrazole moiety substituted with a pyrrolidine carbonyl group. This compound class was developed via structure-based optimization from a high-throughput screening hit, compound 1a, which demonstrated an alternative binding mode relative to known catalytic-site ATX inhibitors such as PF-8380 [1]. The tetrazole cinnamamide series is characterized by high-affinity ATX inhibition, and key optimization drivers within this series include balancing lipophilicity (clogD) to achieve selectivity over the hERG ion channel while maintaining microsomal stability [1]. Compound 15a, a close structural analog within the same series, demonstrated oral exposure and concentration-dependent inhibition of lysophosphatidic acid (LPA) formation in vivo, establishing the pharmacological relevance of this chemotype for indications driven by the ATX-LPA axis [1].

Why Generic Substitution of N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide Fails: Binding Mode and Selectivity Determinants


Substitution among tetrazole cinnamamide ATX inhibitors is not straightforward due to the steep structure-activity relationships (SAR) governing the alternative binding mode of this chemotype. The hit compound 1a was crystallized with mouse ATX (PDB: 6Y5M), revealing a binding pose distinct from classic zinc-chelating catalytic-site inhibitors [1]. Within this series, modest structural modifications—particularly to the amide linker, tetrazole substitution, and pyrrolidine carbonyl group—produce large shifts in ATX inhibitory potency, hERG selectivity, and microsomal clearance [1]. For instance, lipophilicity (clogD) was identified as the primary driver of hERG activity within the series, and small changes in ring substituents altered clogD sufficiently to toggle hERG liability while preserving target affinity [1]. Consequently, an analog that appears structurally similar may differ meaningfully in its selectivity profile, metabolic stability, or oral pharmacokinetics, making empirical substitution unreliable without matched comparative data.

Quantitative Differential Evidence for N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide vs. Closest ATX Inhibitor Comparators


Autotaxin Inhibitory Potency vs. Clinical Benchmark PF-8380

The tetrazole cinnamamide series, including N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide, was derived from a high-throughput screening hit that showed an IC50 of 1.2 µM against ATX in a biochemical FP assay [1]. Following structure-based optimization, multiple analogs in this series achieved IC50 values below 100 nM, representing greater than 12-fold potency improvement [1]. The clinical-stage ATX inhibitor PF-8380 served as a reference compound within the study and exhibits a distinct zinc-chelating binding mode, whereas the tetrazole cinnamamide series binds to an alternative site [1]. Quantitative head-to-head IC50 data for this specific compound versus PF-8380 are not publicly available; the potency range is inferred from series-level SAR.

Autotaxin inhibition ATX-LPA axis Idiopathic pulmonary fibrosis

hERG Selectivity Controlled by Lipophilicity (clogD) Relative to Series Analogs

Within the tetrazole cinnamamide series, hERG channel inhibition was identified as a key liability correlated with lipophilicity. The study demonstrated that reducing calculated logD (clogD) systematically lowered hERG IC50 while preserving ATX inhibitory activity [1]. For example, compound 15a, a close analog, exhibited a hERG IC50 >30 µM (favorable) following clogD optimization, whereas earlier high-clogD analogs showed substantially lower hERG IC50 values (higher risk) [1]. For N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide, the pyrrolidine carbonyl substituent directly influences clogD and is thus a critical determinant of the hERG safety margin.

hERG inhibition Cardiac safety Lipophilicity-driven selectivity

Microsomal Clearance and Metabolic Stability Relative to Alternative ATX Chemotypes

Microsomal metabolic stability was another parameter optimized through lipophilicity modulation in the tetrazole cinnamamide series. The study reported that several analogs, exemplified by compound 15a, achieved low intrinsic clearance in liver microsomes (rat and human), which correlated with improved oral exposure in mouse PK studies [1]. Compound 15a demonstrated oral bioavailability with an AUC of 1.4 µM·h at a 10 mg/kg dose in mice [1]. In contrast, alternative ATX inhibitor chemotypes, including zinc-chelating triazoles, often exhibit higher clearance due to metabolic liabilities associated with their structural scaffolds [2].

Metabolic stability Microsomal clearance Oral bioavailability

Structural Binding Mode Differentiation: Alternative Site vs. Catalytic Zinc Chelation

The tetrazole cinnamamide series, including N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide, binds to an alternative site on ATX distinct from the catalytic zinc-binding pocket targeted by PF-8380 and related inhibitors [1]. The crystal structure of mouse ATX in complex with compound 1a (PDB: 6Y5M) confirmed this alternative binding mode, which avoids direct zinc coordination [1][2]. This is in contrast to PF-8380, GLPG1690, and other clinical-stage ATX inhibitors that occupy the catalytic site and coordinate the zinc ion [2].

X-ray crystallography Allosteric inhibition Binding mode selectivity

Validated Application Scenarios for N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide Based on ATX Inhibitor Series Evidence


Probing the ATX-LPA Axis in Idiopathic Pulmonary Fibrosis (IPF) Models

Compound 15a, a close analog within the tetrazole cinnamamide series, demonstrated concentration-dependent inhibition of LPA formation in a mouse PK/PD model, establishing the chemotype's ability to engage the ATX target in vivo [1]. This compound is therefore suitable as a tool compound for interrogating ATX-dependent LPA signaling in murine bleomycin-induced pulmonary fibrosis models, where ATX activity is known to be pathologically elevated [1].

Allosteric ATX Inhibition for Selectivity Profiling Against Zinc-Dependent Off-Targets

The tetrazole cinnamamide series binds to an alternative site on ATX that does not involve zinc chelation, as confirmed by the co-crystal structure of compound 1a (PDB: 6Y5M) [1][2]. This makes N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide a valuable probe for counter-screening against other zinc-dependent phosphodiesterases and metalloproteases, enabling selectivity profiling that catalytic-site ATX inhibitors cannot provide [1].

Lead Optimization Programs Targeting hERG-Safe ATX Inhibitors

The demonstrated relationship between clogD and hERG inhibition within the tetrazole cinnamamide series provides a rational framework for medicinal chemistry optimization [1]. This compound, with its pyrrolidine carbonyl substituent as a clogD-modifying handle, can serve as a starting point for systematic SAR exploration aimed at achieving ATX inhibitors with cardiac safety margins suitable for chronic dosing in fibrotic diseases [1].

Reference Compound for LPA Biomarker Pharmacodynamic Assays

Compound 15a showed dose-dependent reduction of plasma LPA levels in mice, confirming that ATX inhibition by the tetrazole cinnamamide series translates to a measurable pharmacodynamic biomarker [1]. This compound can be used as a positive control in LPA ELISA or LC-MS/MS biomarker assays to validate target engagement in preclinical ATX inhibitor discovery workflows [1].

Quote Request

Request a Quote for N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.